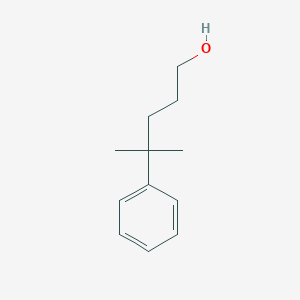
4-Methyl-4-phenylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-phenylpentan-1-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol characterized by a phenyl group attached to the fourth carbon of a pentane chain, which also bears a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-4-phenylpentan-1-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from benzyl chloride and magnesium in anhydrous ether. The Grignard reagent then reacts with isovaleraldehyde to form the desired alcohol after hydrolysis .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through aldol condensation followed by hydrogenation. For example, cinnamaldehyde and propanal undergo aldol condensation in the presence of a base such as sodium hydroxide, followed by hydrogenation using catalysts like ruthenium or nickel supported on silica .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-phenylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 4-Methyl-4-phenylpentan-2-one.
Reduction: 4-Methyl-4-phenylpentane.
Substitution: 4-Methyl-4-phenylpentyl chloride.
Applications De Recherche Scientifique
4-Methyl-4-phenylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further affecting molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-phenylpentan-2-ol: Similar structure but differs in the position of the hydroxyl group.
4-Methyl-1-phenylpentan-2-one: A ketone with a similar carbon skeleton.
2-Methyl-5-phenylpentan-1-ol:
Uniqueness
4-Methyl-4-phenylpentan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
33214-57-2 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-methyl-4-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 |
Clé InChI |
LFQJJSBHLCLWFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


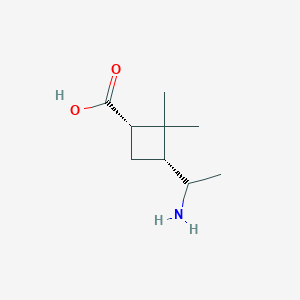
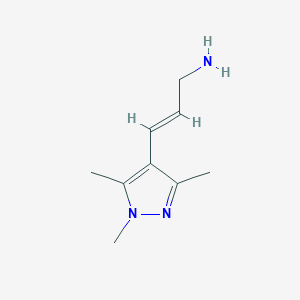
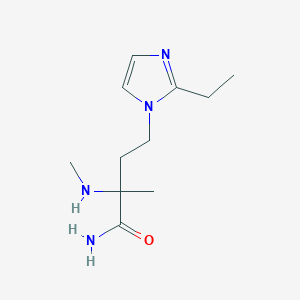
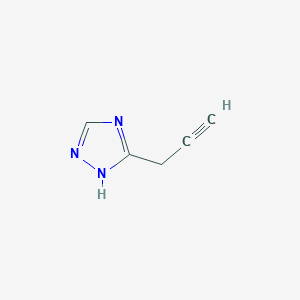
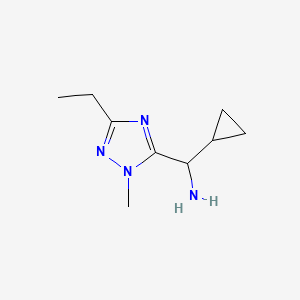


![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

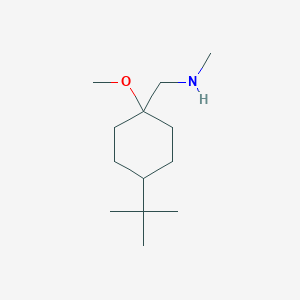
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
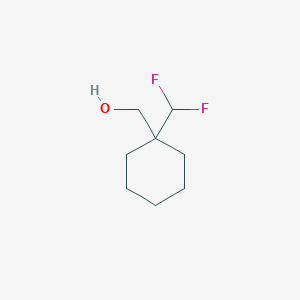
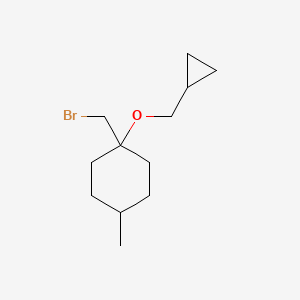
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
